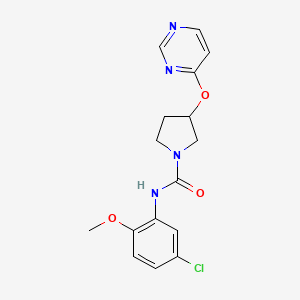

N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-13(14)20-16(22)21-7-5-12(9-21)24-15-4-6-18-10-19-15/h2-4,6,8,10,12H,5,7,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRMZTAXNXLBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with an appropriate leaving group on the pyrrolidine ring.

Attachment of the Chlorinated Methoxyphenyl Group: The final step involves the coupling of the chlorinated methoxyphenyl group to the pyrrolidine-pyrimidine intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts, solvents, and reaction temperatures. Additionally, continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the nitro group or carbonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and mechanisms.

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be evaluated for its efficacy in treating various diseases and conditions.

Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway or signaling cascade. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares a pyrrolidine-1-carboxamide backbone with several analogs, but its pharmacological and physicochemical properties are influenced by distinct substituents. Below is a comparative analysis based on structural analogs from the literature.

Table 1: Structural and Functional Comparison

Key Findings

Electronic and Steric Modifications The target compound’s 5-chloro-2-methoxyphenyl group contrasts with the 4-methoxyphenyl imino group in the zinc coordination complex . The trifluoroethyl group in the patented analog introduces strong electron-withdrawing effects, likely improving metabolic stability compared to the target compound’s pyrimidinyloxy group.

Solid-State Behavior

- The patented compound in emphasizes solid-state forms (polymorphs, salts), suggesting formulation advantages such as improved solubility or bioavailability. The target compound’s pyrimidinyloxy group may limit crystalline stability due to conformational flexibility, necessitating further study.

Biological Relevance The morpholino-pyridine substituent in is a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR pathways), while the target compound’s pyrimidinyloxy group resembles ATP-competitive inhibitors (e.g., EGFR inhibitors).

Synthetic and Analytical Methods

- The zinc complex in was characterized via single-crystal X-ray diffraction, likely using SHELX software , a standard for small-molecule refinement. This highlights the importance of crystallography in elucidating the target compound’s conformation and intermolecular interactions.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following components:

- Chloro and methoxy substituents on the phenyl ring.

- A pyrimidine moiety linked through an ether bond.

- A pyrrolidine ring that contributes to its pharmacological profile.

The molecular formula is with a molecular weight of approximately 334.79 g/mol.

Research indicates that this compound exhibits multiple biological activities, particularly in the realm of cancer therapeutics. It has been shown to interact with various molecular targets, including kinases involved in cell proliferation and survival pathways. The following are key mechanisms identified:

- Inhibition of Kinase Activity : The compound acts as an inhibitor of specific kinases, which play crucial roles in tumor growth and progression.

- Induction of Apoptosis : Studies have demonstrated that it can trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, which may contribute to its overall therapeutic potential.

Antitumor Activity

Several studies have highlighted the antitumor efficacy of this compound:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) have shown significant cytotoxic effects with IC50 values ranging from 0.5 to 5 µM, indicating potent antitumor activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.0 | Apoptosis induction |

| A549 | 1.5 | Kinase inhibition |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- In Vivo Studies : Animal models of inflammation showed a reduction in inflammatory markers (e.g., TNF-alpha, IL-6) when treated with this compound, suggesting its potential use in inflammatory diseases.

Case Studies

- Combination Therapy with Doxorubicin : A recent study explored the synergistic effects of combining this compound with doxorubicin in breast cancer models. Results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a promising avenue for combination therapies.

- Mechanistic Insights from Molecular Docking : Molecular docking studies revealed that the compound binds effectively to ATP-binding sites of specific kinases, confirming its role as a competitive inhibitor. This finding supports its use as a targeted therapy in kinase-driven cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.